Naxagolide hydrochloride is the hydrochloride salt of naxagolide. It has a role as an anticonvulsant, an antiparkinson drug, and a dopamine agonist. It contains a naxagolide (1+).
Synthesis Analysis
Naxagolide hydrochloride is an agonist of D2. It can be used in the study of Parkinsonism. Synthetic products have potential research and development risk.
Molecular Structure Analysis
The molecular formula of Naxagolide Hydrochloride is C15 H21 N O2 . Cl H. Its molecular weight is 283.79. The structure of Naxagolide Hydrochloride is available on various chemical databases.
Mechanism of Action
Naxagolide hydrochloride exerts its effects by selectively binding to and activating dopamine D2 receptors, primarily in the brain. [] By mimicking the action of dopamine at these receptors, it modulates neuronal activity in the basal ganglia, a brain region involved in motor control. [] This modulation can lead to a reduction in motor symptoms associated with Parkinson's disease, such as tremors, rigidity, and bradykinesia. []
Applications
Naxagolide hydrochloride has been widely employed in preclinical studies using animal models of Parkinson's disease. [] Researchers utilize this compound to:
Investigate the role of D2 receptors in Parkinson's disease pathogenesis. []
Evaluate the efficacy of potential therapeutic interventions targeting D2 receptors. []
Study the mechanisms underlying motor complications associated with long-term dopamine agonist treatment. []
For instance, one study assessed the relative potency and efficacy of various dopamine agonists, including Naxagolide hydrochloride, in monkeys with MPTP-induced hemiparkinsonianism, a model for Parkinson's disease. [] The study revealed significant differences in potency and efficacy among the tested compounds, with Naxagolide hydrochloride demonstrating high potency as a D2 agonist. []
Compound Description: A-77636 is a dopamine agonist with selectivity for the D1 receptor subtype. It has been investigated for its potential therapeutic effects in Parkinson's disease. []
Relevance: A-77636 is considered structurally related to naxagolide hydrochloride because both compounds are dopamine agonists, albeit with differing receptor subtype selectivities. This structural similarity arises from their shared ability to bind to and activate dopamine receptors, suggesting common pharmacophoric features. []
Compound Description: L-dopa methyl ester is a dopamine precursor that can cross the blood-brain barrier. It is metabolized to dopamine in the brain and is used in the treatment of Parkinson's disease. []
Relevance: Although not a direct structural analog, L-dopa methyl ester shares a therapeutic application with naxagolide hydrochloride: the treatment of Parkinson's disease. This shared application stems from their influence on dopaminergic neurotransmission, albeit through different mechanisms. L-dopa methyl ester increases dopamine levels by serving as a precursor, while naxagolide hydrochloride directly activates dopamine receptors. []
Compound Description: N-0923 is a dopamine agonist with high selectivity for the D2 receptor subtype. It has demonstrated potent antiparkinsonian effects in animal models. []
Relevance: Similar to naxagolide hydrochloride, N-0923 exhibits a high affinity for dopamine D2 receptors. This shared selectivity profile highlights their structural similarity within the context of D2 receptor binding and activation. []
Pergolide
Compound Description: Pergolide is a dopamine agonist that acts on both D1 and D2 receptors. It has been used in the treatment of Parkinson's disease but is associated with cardiac valvulopathy. []
Relevance: Both pergolide and naxagolide hydrochloride function as dopamine agonists and share a common therapeutic target: Parkinson's disease. This shared application underscores their structural resemblance and their capacity to modulate dopaminergic pathways. []
Compound Description: PHNO is a highly selective dopamine D2 receptor agonist. It is often used as a pharmacological tool to study D2 receptor function. []
Relevance: PHNO and naxagolide hydrochloride are both classified as dopamine agonists with a high affinity for the D2 receptor subtype. This shared receptor selectivity profile suggests structural similarities between the two compounds, specifically in the regions responsible for D2 receptor binding. []
Compound Description: SKF-81297 is a dopamine agonist selective for the D1 receptor subtype. It has been investigated for its potential in treating Parkinson's disease and other neurological disorders. []
Relevance: As dopamine agonists, SKF-81297 and naxagolide hydrochloride share a common mechanism of action, although their receptor subtype selectivities differ. This shared mechanism suggests a degree of structural similarity, allowing them to interact with dopamine receptors despite their distinct preferences for D1 versus D2 subtypes. []
Compound Description: SKF-82958 is another dopamine agonist with selectivity for the D1 receptor subtype. It has shown potential in animal models of Parkinson's disease. []
Relevance: Like naxagolide hydrochloride, SKF-82958 can modulate dopaminergic signaling. This shared ability, despite their differing receptor subtype selectivities, highlights a degree of structural similarity and their capacity to interact with dopamine receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ML-364 is a reversible inhibitor of ubiquitin-specific protease 2 (USP2), a deubiquitinase, that has an IC50 value of 1.1 µM in a fluorescence-based assay using di-ubiquitin substrates. It inhibits USP8, which is closely related to USP2, with an IC50 value of 0.95 µM in the same assay. It has no activity at the proteases caspase-6, caspase-7, MMP-1, MMP-9, and USP15 or at 102 kinases in a panel including cell cycle regulators. ML-364 increases cyclin D1 degradation (IC50 = 0.97 µM) in HCT116 colorectal carcinoma cells. It induces arrest of the cell cycle at the G1 phase in Mino mantle cell lymphoma and HCT116 cells and inhibits proliferation of HCT116 cells (IC50 = 3.6 µM). It also decreases homologous recombination-mediated DNA repair in DR-GFP U2OS cells. ML364 is a small molecule inhibitor of the deubiquitinase USP2 with potential anticancer activity. ML364 has an IC50 of 1.1 μm in a biochemical assay using an internally quenched fluorescent di-ubiquitin substrate. Direct binding of ML364 to USP2 was demonstrated using microscale thermophoresis. ML364 induced an increase in cellular cyclin D1 degradation and caused cell cycle arrest as shown in Western blottings and flow cytometry assays utilizing both Mino and HCT116 cancer cell lines.
ML-365 is a bis-amide TASK-1 potassium channel blocker (IC50 = 16 nM). It is selective for TASK-1 over TASK-3 channels in a QPatch assay (IC50 = 990 nM). It also acts as an antagonist of the metabotropic glutamate receptor mGluR5 (IC50 = 1.35 μM). ML 365 acts as a potent and selective ASK-1 potassium channel blocker used in the regulation of cell membrane potential. This activity further modulates cell immune response, hormone changes, and neuronal function leading to various applications. ML365 is a potent and selective K2P3.1 TASK-1 channel blocker. ML365 blocks TASK1 channels in both the thallium influx fluorescent assay (IC50 = 4 nM) and an automated electrophysiology assay (IC50 = 16 nM). Based on potency differences, it possesses more than 60-fold selectivity for inhibition of TASK1 over a closely-related, two-pore domain potassium channel, TASK3. ML365 displays little or no inhibition at 30 μM of more distantly related potassium channels, Kir2.1, potassium voltage-gated channel, KQT-like subfamily, member 2 (KCNQ2), and human ether-a go-go-related gene (hERG). Based on these criteria, ML365 is a best-in-class probe and is a useful pharmacological probe for in vitro studies of TASK1 function and in further studies aimed at developing therapeutic intervention.
SR 9186 is an inhibitor of the cytochrome P450 (CYP) isoform CYP3A4 (IC50 = 0.011 µM). It is highly selective for CYP3A4 over CYP3A5 (IC50 = 33 µM). SR 9186 inhibits metabolism of midazolam to 1’-hydroxy midazolam, testosterone to 6β-hydroxy testosterone, and vincristine to vincristine M1 in isolated human liver microsomes (HLMs) expressing recombinant CYP3A4 (IC50s = 9, 4, and 38 nM, respectively) but not microsomes expressing recombinant CYP3A5.2 It decreases lapatinib-induced quinoneimine-glutathione adduct formation in HLMs by 78% when used at a concentration of 2.5 µM. ML368 is a selective CYP3A4 inhibitor.
ML372 is a potent and selective SMN Modulator (EC50 = 12 nM, 325% increase inSMN2). ML372 Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice. possessed a more stable half-life in mouse liver microsomes (T1/2 > 60 min) and high permeability in Caco-2 cells (Papp A to B = 33.8 × 10−6 cms−1 and Papp B to A = 44.1 × 10−6 cms−1) with an efflux ratio close to unity (i.e., 1.3). ML372 shows good potency, pharmacokinetics, tolerance, and CNS penetration that are able to increase levels of SMN protein in several model cell lines. Spinal muscular atrophy (SMA) is an autosomal recessive neurodegenerative disease and the most common inherited cause of infant mortality. SMA, with a carrier frequency of ∼1:40, affects ∼ 1:8,000 births.